The compound 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one is a quinazolinone derivative with the molecular formula and a molecular weight of approximately 408.29 g/mol. This compound features a quinazolinone core, which is a bicyclic structure known for its diverse biological activities, and is substituted with a bromo group at position six and a benzylideneamino group at position four. The presence of these functional groups contributes to its chemical reactivity and potential therapeutic applications.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Quinazolinone derivatives are known for their broad spectrum of biological activities, including:
The specific biological activities of 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one require further investigation through in vitro and in vivo studies.
Synthesis of 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one typically involves the following steps:
These synthetic pathways may vary based on the specific reagents and conditions used.
The applications of 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one span several fields:
Interaction studies involving 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one could focus on:
Such studies are crucial for understanding its pharmacodynamics and optimizing therapeutic strategies.
Several compounds share structural similarities with 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-2-(4-(dimethylamino)benzylidene)aminobenzimidazole | C_{23}H_{20}N_4O | Contains a dimethylamino group which may enhance solubility and biological activity |
| 1-(4-Aminophenyl)ethanone | C_{15}H_{12}BrNO | A precursor that can be modified to yield various quinazolinones |
| 2-Methylquinazolin-4(3H)-one | C_{10}H_{8}N_2O | Lacks halogen substitution but retains the core structure |
These compounds illustrate the diversity within quinazolinone derivatives while highlighting the unique bromo and benzylideneamino substitutions present in 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one, which may confer distinct biological properties and reactivity patterns.